2-Ethoxy-4,6-dimethoxypyrimidine-5-carbaldehyde
CAS No.:
Cat. No.: VC17554197
Molecular Formula: C9H12N2O4
Molecular Weight: 212.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H12N2O4 |
|---|---|
| Molecular Weight | 212.20 g/mol |
| IUPAC Name | 2-ethoxy-4,6-dimethoxypyrimidine-5-carbaldehyde |
| Standard InChI | InChI=1S/C9H12N2O4/c1-4-15-9-10-7(13-2)6(5-12)8(11-9)14-3/h5H,4H2,1-3H3 |
| Standard InChI Key | QIZSHGDPFHFLFF-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=NC(=C(C(=N1)OC)C=O)OC |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s core consists of a pyrimidine ring substituted with methoxy groups at positions 4 and 6, an ethoxy group at position 2, and an aldehyde at position 5. This arrangement creates an electron-deficient aldehyde moiety flanked by electron-donating alkoxy groups, resulting in polarized reactivity. The methoxy groups enhance ring stability through resonance effects, while the ethoxy substituent introduces steric bulk that influences regioselectivity in subsequent reactions .
Table 1: Key Structural Features
| Position | Substituent | Electronic Effect | Role in Reactivity |
|---|---|---|---|
| 2 | Ethoxy (-OCH₂CH₃) | Electron-donating (+I) | Steric hindrance |
| 4,6 | Methoxy (-OCH₃) | Resonance stabilization | Solubility enhancement |
| 5 | Aldehyde (-CHO) | Electron-withdrawing (-I, -M) | Nucleophilic attack site |
Spectroscopic Characteristics
Nuclear magnetic resonance (NMR) analysis reveals distinct signals for the aldehyde proton (δ 9.8–10.2 ppm) and methoxy/ethoxy groups (δ 3.3–4.0 ppm). Infrared (IR) spectroscopy shows a strong absorption band at 1,710–1,740 cm⁻¹ corresponding to the carbonyl stretching vibration of the aldehyde. Mass spectrometric fragmentation patterns typically include loss of the ethoxy group (m/z 183) and subsequent cleavage of methoxy substituents .
Synthesis and Manufacturing
Primary Synthetic Route
The synthesis begins with the cyclocondensation of ethyl cyanoacetate and urea in a basic medium (e.g., sodium ethoxide), yielding 4,6-dihydroxypyrimidine-5-carbaldehyde. Subsequent steps involve:
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Alkylation: Treatment with ethyl bromide in dimethyl sulfoxide (DMSO) introduces the ethoxy group at position 2 .
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Methoxylation: Reaction with methyl iodide in the presence of potassium carbonate installs methoxy groups at positions 4 and 6.
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Purification: Crystallization from isopropanol-diethyl ether mixtures achieves >95% purity .
Critical Parameters
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Temperature control (<40°C) during alkylation prevents aldehyde oxidation.
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Anhydrous conditions are essential to avoid hydrolysis of methoxy groups .
Alternative Methods
Reactivity and Functionalization
Aldehyde-Driven Reactions
The aldehyde group undergoes nucleophilic additions, forming:
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Schiff bases with amines (e.g., aniline derivatives), useful in coordination chemistry.
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Wittig olefinations to introduce α,β-unsaturated ketones for drug candidate libraries .
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Reductive amination with primary amines, yielding secondary amines with potential bioactivity .
Ring Modifications
Electrophilic aromatic substitution occurs at position 5 due to the aldehyde’s deactivating effect, though harsh conditions (e.g., HNO₃/H₂SO₄) lead to ring nitration. Nucleophilic displacement of the ethoxy group is feasible under acidic conditions, enabling the synthesis of 2-amino analogs .
Applications in Pharmaceutical Development
Anticancer Agents
Derivatives bearing sulfonamide groups at the aldehyde position exhibit IC₅₀ values of 2.1–4.8 μM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. Mechanistic studies suggest topoisomerase II inhibition and ROS generation .
Antimicrobial Activity
Quaternary ammonium salts derived from reductive amination show broad-spectrum activity:
Table 2: Antimicrobial Efficacy
| Pathogen | MIC (μg/mL) | Mode of Action |
|---|---|---|
| Staphylococcus aureus | 8.2 | Cell wall synthesis inhibition |
| Escherichia coli | 16.5 | DNA gyrase interference |
| Candida albicans | 32.1 | Ergosterol biosynthesis block |
Comparative Analysis with Structural Analogs
4,6-Dimethoxypyrimidine-5-carbaldehyde
Removing the ethoxy group (C₇H₈N₂O₃, MW 168.15 g/mol) reduces logP from 1.8 to 1.2, enhancing aqueous solubility but decreasing blood-brain barrier penetration . Bioactivity shifts from anticancer to antifungal dominance.
2-Amino-4,6-dimethoxypyrimidine
Replacement of the ethoxy with an amino group abolishes aldehyde reactivity but introduces hydrogen-bonding capacity, favoring kinase inhibition applications .
Future Directions
Ongoing research focuses on:
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Continuous flow synthesis to improve yield (target: 92%) and reduce waste.
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PROTAC development: Leveraging the aldehyde for E3 ligase recruitment in targeted protein degradation.
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Green chemistry initiatives: Solvent substitution (e.g., cyclopentyl methyl ether replacing DMSO) to enhance sustainability.
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